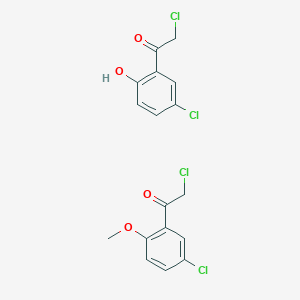
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone;2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone are organic compounds that belong to the class of chlorinated acetophenones. These compounds are characterized by the presence of a chloro group and either a hydroxy or methoxy group attached to the phenyl ring. They are used in various chemical reactions and have applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can be achieved through the reaction of 5-chloro-2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
For 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone, the synthesis involves the reaction of 5-chloro-2-methoxyacetophenone with chloroacetyl chloride under similar conditions . The presence of the methoxy group requires careful control of reaction conditions to prevent side reactions.
Industrial Production Methods
Industrial production of these compounds often involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: The hydroxy group in 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can be oxidized to form a ketone.
Reduction: The carbonyl group in both compounds can be reduced to form the corresponding alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenones with various functional groups.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of these compounds depends on their specific chemical structure and the target molecules they interact with. For example, the hydroxy group in 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone can form hydrogen bonds with biological targets, influencing their activity. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(4-hydroxyphenyl)ethanone
- 2-chloro-1-(3-hydroxyphenyl)ethanone
- 2-chloro-1-(4-methoxyphenyl)ethanone
Uniqueness
The presence of both chloro and hydroxy or methoxy groups in these compounds provides unique reactivity patterns compared to similar compounds
Properties
CAS No. |
6312-76-1 |
|---|---|
Molecular Formula |
C17H14Cl4O4 |
Molecular Weight |
424.1 g/mol |
IUPAC Name |
2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone;2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O2.C8H6Cl2O2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10;9-4-8(12)6-3-5(10)1-2-7(6)11/h2-4H,5H2,1H3;1-3,11H,4H2 |
InChI Key |
JZOMVPKVBPKOHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CCl.C1=CC(=C(C=C1Cl)C(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



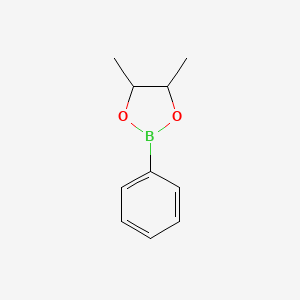


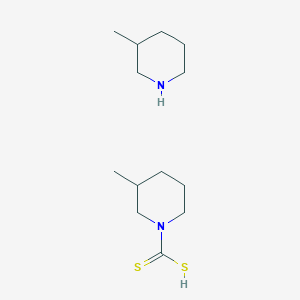
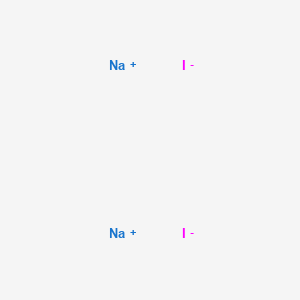

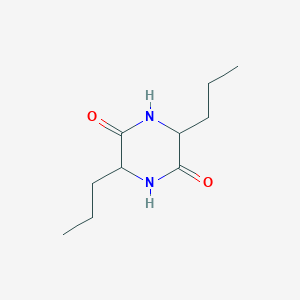
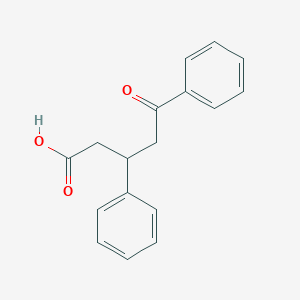
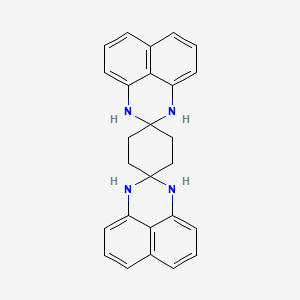

![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
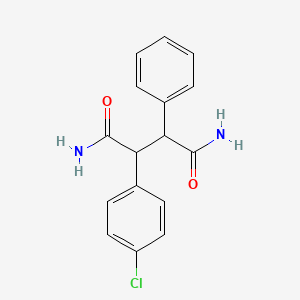
![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
